molecular formula C6H4ClFN2O2 B2925194 2-Chloro-4-fluoro-6-nitroaniline CAS No. 153505-32-9

2-Chloro-4-fluoro-6-nitroaniline

Cat. No.: B2925194
CAS No.: 153505-32-9
M. Wt: 190.56
InChI Key: COJJQULUJYCZEP-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-6-nitroaniline” is a chemical compound with the CAS Number: 153505-32-9 . It has a molecular weight of 190.56 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 2-chloro-4-nitroaniline, a similar compound, has been studied . The original orthorhombic phase of 2-chloro-4-nitroaniline was not reproduced, leading to the determination of a new triclinic polymorph . Synthetic screening indicated that it can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .


Molecular Structure Analysis

The new triclinic polymorph of 2-chloro-4-nitroaniline crystallizes in the non-centrosymmetric space group P 1 with specific lattice parameters . This high number of crystallographically equivalent molecules in the independent part of the unit cell resulted in an unusual supramolecular arrangement of this compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, it’s worth noting that similar compounds like 2-chloro-4-nitroaniline have been studied for their interesting properties .


Physical and Chemical Properties Analysis

It is typically in a solid or liquid physical form . The density is predicted to be 1.591±0.06 g/cm3 .

Safety and Hazards

The compound is considered hazardous with the following hazard statements: H302-H315-H320-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The new polymorphic form of 2-chloro-4-nitroaniline produces second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam . This suggests potential applications in fields where SHG is utilized.

Properties

IUPAC Name

2-chloro-4-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJJQULUJYCZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-4-fluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell, et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 4-fluoro-2-nitroaniline (500 mg, 3.2 mmol) in dry DMF (10 mL) under N2 was added dropwise a solution of N-chlorosuccinimide (426 mg, 3.2 mmol) in dry DMF (16 mL). The reaction was allowed to stir overnight. The solution was then poured into 100 mL H2O and the resulting cloudy suspension extracted with 4×25 mL ethyl acetate. The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a brown crystalline solid which was purified further by flash chromatography (2:1 hexanes:ethyl acetate) to yield 424 mg of an orange crystalline solid (69.5%) 1H NMR (CDCl3) δ 6.46 (br s, 2H, NH2), 7.42 (dd, JH5-3 =3 Hz, JH3-F =7.2 Hz, H-4), 7.85 (dd, JH5-3 =3 Hz, JH5-F =8.7 Hz, H-5)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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